Butyl 4-Carboxyphenyl Carbonate is a chemical compound that has garnered attention in various fields due to its potential applications. While the provided papers do not directly discuss Butyl 4-Carboxyphenyl Carbonate, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and applications of Butyl 4-Carboxyphenyl Carbonate. These papers discuss the activation of carboxylic acids, the inhibition of enzymatic activity, and the synthesis of polypeptides, among other topics.
The mechanism of action of carboxylic acid derivatives, such as Butyl 4-Carboxyphenyl Carbonate, often involves their ability to act as active esters in various chemical reactions. For instance, tert-butyl carbonates are known to activate carboxylic acids in the presence of DMAP, leading to the formation of intermediates that can react with amines to afford amides or peptides in good yield, as described in the study of tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate4. Similarly, the inhibition of peptidylglycine hydroxylase by 4-phenyl-3-butenoic acid, which shares a phenyl and carboxylic acid moiety with Butyl 4-Carboxyphenyl Carbonate, suggests that the latter may also interact with enzymes in a specific manner, potentially through covalent interactions1.
In analytical chemistry, compounds like Butyl 4-Carboxyphenyl Carbonate may be used in the development of assay methods. For example, a radiochemical assay for carboxylesterase activity was described using methyl [1-14C] butyrate, indicating that similar esters could be used in enzymatic assays2.
In organic synthesis, active esters are pivotal intermediates. The synthesis of polypeptides using t-butyl 2,4,5-trichlorophenyl carbonate demonstrates the utility of such compounds in peptide bond formation6. Butyl 4-Carboxyphenyl Carbonate could potentially serve a similar role in the synthesis of complex organic molecules.
The fixation of atmospheric CO2 is a significant environmental challenge, and certain carbonates have been shown to facilitate this process. The CO2-fixation reaction of 4-(benzylamino)-2-butynyl carbonates to produce substituted 5-vinylideneoxazolidin-2-ones is an example of how carbonates can be used in environmental chemistry5.
In materials science, the addition of certain compounds to redox electrolytes can improve the performance of dye-sensitized solar cells. While not directly related to Butyl 4-Carboxyphenyl Carbonate, the study on the effect of 4-tert-butylpyridine on TiO2 solar cells provides insights into how the addition of certain compounds can modulate the electronic properties of materials7.
The study of antioxidants, such as the processing antioxidant 4,4'-thiobis(2-methyl-6-t. butylphenol), and their mechanisms of action in the decomposition of hydroperoxides can be relevant to understanding the potential antioxidant applications of Butyl 4-Carboxyphenyl Carbonate3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: